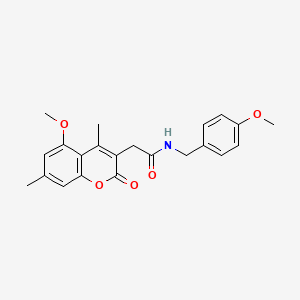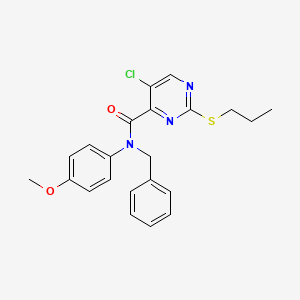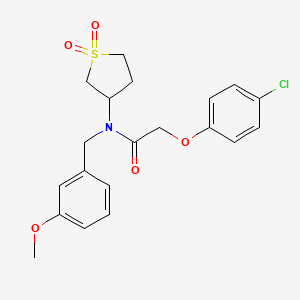![molecular formula C21H18O4 B11398775 3-(4-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11398775.png)
3-(4-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a heterocyclic compound that belongs to the class of furocoumarins. These compounds are known for their significant biological activities and are widely present in various natural products . The compound’s structure includes a furo[2,3-f]chromen-7-one core with a 4-methoxyphenyl group and three methyl groups attached, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one can be achieved through multicomponent condensation reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media . This method allows for the efficient synthesis of the target compound with a high yield.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a photosensitizer in photodynamic therapy for skin diseases . Additionally, it has shown promise as an anti-inflammatory and anticancer agent . In the industrial sector, it is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as tyrosinase, which plays a role in melanogenesis . This inhibition can lead to a decrease in melanin production, making it useful in skin-whitening products. Additionally, its anti-inflammatory and anticancer activities are believed to be mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
3-(4-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one can be compared with other furocoumarins and chromone derivatives. Similar compounds include 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid and 3-(4-methoxyphenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one These compounds share structural similarities but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C21H18O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C21H18O4/c1-11-9-17-19(12(2)13(3)21(22)25-17)20-18(11)16(10-24-20)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3 |
InChI Key |
DWLBKQALCXMWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11398711.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11398715.png)
![5-(butylamino)-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11398723.png)
![(4-fluorophenyl){5-[(furan-2-ylmethyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B11398731.png)




![6-(4-chlorophenyl)-3-ethyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398766.png)
![3-(4-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11398780.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11398785.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11398791.png)
![N-(2-{1-methyl-5-[(phenylcarbonyl)amino]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11398793.png)
![6-(4-chlorophenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398796.png)
